molecular formula C17H24N2O5S B4651511 N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B4651511
M. Wt: 368.4 g/mol
InChI Key: HYQQXJKBDSNDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MPOB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multistep process and has shown promising results in various studies.

Scientific Research Applications

N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide include its use as an anti-inflammatory agent, anticancer agent, and neuroprotective agent. N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of MAPKs, which are involved in various cellular processes, including inflammation and apoptosis. Additionally, N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its potential therapeutic applications. N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has shown promising results in various studies, making it a potential candidate for drug development. Additionally, N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its cost. The synthesis of N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a multistep process that requires specialized equipment and expertise, making it a costly compound to produce.

Future Directions

There are several future directions for research on N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One future direction is to investigate the potential use of N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its effects on various signaling pathways. Another future direction is to optimize the synthesis method of N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide to reduce the cost of production and increase the yield of the compound. Finally, future research could focus on the development of analogs of N-cyclopentyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide with improved pharmacological properties.

properties

IUPAC Name

N-cyclopentyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-16-7-6-14(25(21,22)18-13-4-2-3-5-13)12-15(16)17(20)19-8-10-24-11-9-19/h6-7,12-13,18H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQQXJKBDSNDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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